molecular formula C26H25N3O3S B11235646 N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Cat. No.: B11235646
M. Wt: 459.6 g/mol
InChI Key: TVRHTNBNQMYYII-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with dibenzyl, dimethyl, and dihydropyridazinyl groups. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the sulfonamide precursor, followed by the introduction of the dibenzyl and dimethyl groups through nucleophilic substitution reactions. The dihydropyridazinyl group is then introduced via cyclization reactions involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, aryl halides, and appropriate nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties can be exploited in the design of novel materials with specific functionalities, such as catalysts or sensors.

    Biological Studies: The compound can be used to study biological pathways and interactions, providing insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The dibenzyl and dimethyl groups may enhance the compound’s binding affinity and specificity, while the dihydropyridazinyl group can participate in additional interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
  • N,N-dibenzyl-2,3-dimethylbenzenesulfonamide
  • N,N-dibenzyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Uniqueness

N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

N,N-dibenzyl-2,3-dimethyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C26H25N3O3S/c1-19-15-23(24-13-14-26(30)28-27-24)16-25(20(19)2)33(31,32)29(17-21-9-5-3-6-10-21)18-22-11-7-4-8-12-22/h3-16H,17-18H2,1-2H3,(H,28,30)

InChI Key

TVRHTNBNQMYYII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C4=NNC(=O)C=C4

Origin of Product

United States

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